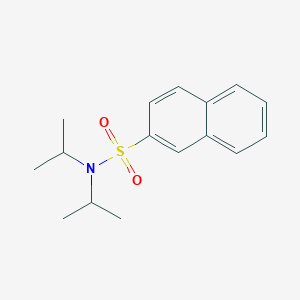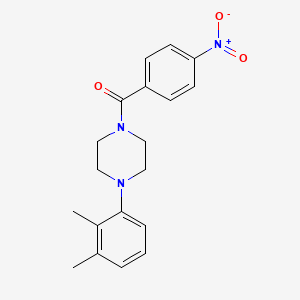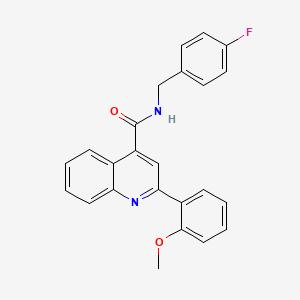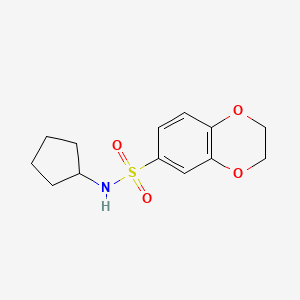![molecular formula C22H18N2O2 B5863550 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide (MBB) is a chemical compound that has been extensively studied for its potential applications in scientific research. MBB is a benzoxazole derivative and is classified as a fluorescent probe due to its unique optical properties.
科学的研究の応用
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been widely used as a fluorescent probe for the detection of protein conformational changes, protein-protein interactions, and enzyme activity. It has been used to study the folding and unfolding of proteins, the binding of ligands to proteins, and the activity of enzymes such as proteases and kinases. This compound has also been used to study the dynamics of lipid membranes and the interactions between lipids and proteins.
作用機序
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide interacts with proteins and other biomolecules by forming a non-covalent bond. The fluorescence of this compound is sensitive to the microenvironment of the molecule it is bound to, such as pH, polarity, and viscosity. When this compound binds to a protein or other biomolecule, the fluorescence of this compound changes, providing information about the microenvironment of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live cell imaging studies to monitor protein dynamics and interactions in real-time. This compound has also been used in in vitro studies to investigate the structure and function of proteins and other biomolecules.
実験室実験の利点と制限
The advantages of using 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide as a fluorescent probe include its high sensitivity, low toxicity, and compatibility with a wide range of biological samples. However, this compound has some limitations, including its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence properties. This compound also has a limited range of excitation and emission wavelengths, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research is the development of new derivatives of this compound with improved fluorescence properties and sensitivity. Another area of research is the application of this compound in the study of protein-protein interactions in complex biological systems. Additionally, this compound could be used to investigate the role of proteins and other biomolecules in disease states, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique optical properties and compatibility with biological samples. It has been used to study protein conformational changes, protein-protein interactions, and enzyme activity. The synthesis of this compound has been optimized to achieve high yields and purity. While this compound has some limitations, its advantages make it a valuable tool for research in a wide range of fields. Future research on this compound could lead to the development of new fluorescent probes and a better understanding of complex biological systems.
合成法
The synthesis of 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2-amino-5-methylbenzoic acid with 2-methylphenyl isocyanate and 2-hydroxybenzaldehyde. The resulting product is then subjected to cyclization to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
特性
IUPAC Name |
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-7-3-5-9-17(14)21(25)23-16-11-12-20-19(13-16)24-22(26-20)18-10-6-4-8-15(18)2/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKXJAQSRWVHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)


![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)

![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)
![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)




![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)